2-amino-7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that contains a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate substituents under controlled conditions.
Pyridine Ring Formation: The pyridine ring is then fused with the thiazole ring through cyclization reactions.
Introduction of Substituents: The 2-fluorophenyl and methoxyphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-AMINO-7-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-7-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: Compounds with similar thiazole structures.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups.
Methoxyphenyl Compounds: Compounds with methoxyphenyl substituents.
Uniqueness
2-AMINO-7-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16FN3O2S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-amino-7-[4-[(2-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-4-2-1-3-12(15)10-25-13-7-5-11(6-8-13)14-9-16(24)22-18-17(14)26-19(21)23-18/h1-8,14H,9-10H2,(H2,21,23)(H,22,24) |
InChI Key |
JAYKATRJDPMZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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